6-butylsulfanyl-7H-purin-2-amine
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Overview
Description
6-butylsulfanyl-7H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a butylsulfanyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-butylsulfanyl-7H-purin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted purines depending on the nucleophile used.
Reduction: Reduced purine derivatives.
Scientific Research Applications
6-butylsulfanyl-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used to study the interactions of purine analogs with biological macromolecules.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-butylsulfanyl-7H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The butylsulfanyl group can enhance the binding affinity of the compound to its target, potentially leading to inhibition or modulation of the target’s activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes that rely on purine metabolism .
Comparison with Similar Compounds
Similar Compounds
6-ethynylpurines: These compounds have an ethynyl group instead of a butylsulfanyl group and are known for their inhibitory activity against specific kinases.
6-chloropurine: A precursor in the synthesis of various purine derivatives, including 6-butylsulfanyl-7H-purin-2-amine.
6-benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
This compound is unique due to the presence of the butylsulfanyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its solubility, binding affinity, and overall biological activity, making it a valuable compound in various research applications.
Properties
CAS No. |
5069-81-8 |
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Molecular Formula |
C9H13N5S |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
6-butylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
ZSUJPFRBJSHGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
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